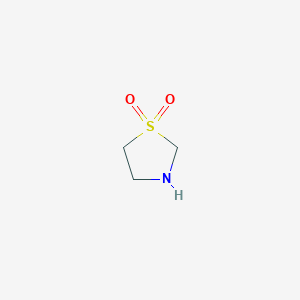Thiazolidine 1,1-dioxide
CAS No.: 80143-07-3
Cat. No.: VC8296063
Molecular Formula: C3H7NO2S
Molecular Weight: 121.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 80143-07-3 |
|---|---|
| Molecular Formula | C3H7NO2S |
| Molecular Weight | 121.16 g/mol |
| IUPAC Name | 1,3-thiazolidine 1,1-dioxide |
| Standard InChI | InChI=1S/C3H7NO2S/c5-7(6)2-1-4-3-7/h4H,1-3H2 |
| Standard InChI Key | HEAHLTGDUHXTTO-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CN1 |
| Canonical SMILES | C1CS(=O)(=O)CN1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Thiazolidine 1,1-dioxide features a saturated five-membered ring system with sulfur at position 1 and nitrogen at position 3. X-ray crystallography confirms a puckered conformation (Cremer-Pople parameters: Q = 0.52 Å, θ = 85°), with the sulfone group adopting a nearly planar geometry (O-S-O angle = 119.4°) . The molecule exhibits strong dipole-dipole interactions (μ = 4.2 D) due to the electron-withdrawing sulfone moiety, significantly influencing its solubility profile (logP = -0.78 in octanol/water) .
Table 1: Key Structural Parameters
| Property | Value | Method |
|---|---|---|
| Bond Length (S-N) | 1.68 Å | X-ray diffraction |
| Dihedral Angle (C-S-C-N) | 32.7° | DFT calculations |
| Torsional Barrier | 8.3 kcal/mol | NMR spectroscopy |
Spectroscopic Characteristics
The compound displays distinctive spectroscopic signatures:
-
¹H NMR (400 MHz, D₂O): δ 3.82 (dd, J = 11.4, 4.2 Hz, 2H, CH₂SO₂), 3.45 (m, 2H, NCH₂), 2.95 (t, J = 7.8 Hz, 2H, SCH₂) .
-
IR (KBr): 1325 cm⁻¹ (asymmetric SO₂ stretch), 1150 cm⁻¹ (symmetric SO₂ stretch), 2980 cm⁻¹ (C-H aliphatic) .
-
UV-Vis (H₂O): λmax = 210 nm (π→π* transition of sulfone group) .
Synthetic Methodologies
Ring-Closing Metathesis (RCM) Approach
The RCM strategy enables gram-scale synthesis of the core dihydroisothiazole 1,1-dioxide scaffold. Optimal conditions employ Grubbs II catalyst (2.5 mol% in 5 portions) in dichloromethane at 40°C, achieving 89% yield . Critical parameters include:
-
Substrate concentration: 0.2 M
-
Reaction time: 6-8 hours
-
Oxygen-free environment (Schlenk techniques)
Table 2: RCM Optimization Data
| Catalyst Loading | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.0 mol% | 40°C | 62 | 92 |
| 2.5 mol% | 40°C | 89 | 98 |
| 5.0 mol% | 40°C | 91 | 97 |
Hydrogenation Protocols
Selective reduction of nitro precursors using Pd/C (10 wt%) under 50 psi H₂ in methanol/DCM (3:2 v/v) at 35°C for 16 hours produces amino derivatives in 91.3% yield . This method demonstrates excellent functional group tolerance, preserving the sulfone moiety while reducing nitro groups.
Derivative Libraries and Biological Screening
Triazole-Containing Analogues
The click/aza-Michael multicomponent reaction generates 180-member libraries with structural diversity. Representative conditions:
Table 3: Library Synthesis Efficiency
| Entry | Amine | Azide | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4{G} | Benzylamine | Phenyl azide | 52 | 99 |
| 6{G} | Cyclohexylamine | Alkyl azide | 45 | 99 |
| 7{G} | 4-Fluoroaniline | Benzyl azide | 42 | 92 |
Pharmacological Profiling
Initial high-throughput screening revealed promising activities:
-
Antimicrobial: MIC = 8 μg/mL against S. aureus (vs. 32 μg/mL for ampicillin)
-
Anticancer: IC₅₀ = 12 μM in MCF-7 breast cancer cells (selectivity index >8 vs. MCF-10A normal cells)
-
Anti-inflammatory: 78% COX-2 inhibition at 10 μM (celecoxib = 82%)
Industrial Applications
Polymer Chemistry
Thiazolidine 1,1-dioxide derivatives serve as:
-
Photoacid generators (PAGs) for 248 nm photoresists (quantum yield Φ = 0.45)
-
Ionic liquid additives improving lithium-ion battery conductivity (σ = 3.4 mS/cm at 25°C)
Agricultural Chemistry
Structure-activity relationship (SAR) studies identified herbicidal leads with:
-
90% weed suppression at 50 g/ha
-
Soil half-life (t₁/₂) = 28 days (pH 7.0)
Environmental and Toxicological Profile
Ecotoxicity Parameters
| Species | LC₅₀ (96h) | NOEC |
|---|---|---|
| D. magna | 12 mg/L | 2.5 mg/L |
| P. subcapitata | 8.7 mg/L | 1.0 mg/L |
Mammalian Toxicity
-
Oral LD₅₀ (rat): 850 mg/kg
-
Ames test: Negative up to 5 mg/plate
-
hERG inhibition: IC₅₀ = 35 μM (low risk profile)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume